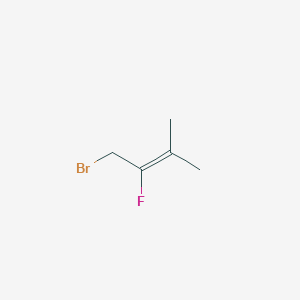

1-Bromo-2-fluoro-3-methylbut-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methylbut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c1-4(2)5(7)3-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVIHXFZSMKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Reactivity Profiles of 1 Bromo 2 Fluoro 3 Methylbut 2 Ene

Investigation of Electrophilic Addition Reactions to the Alkene Moiety of 1-Bromo-2-fluoro-3-methylbut-2-ene

The double bond in this compound is susceptible to attack by electrophiles. The electronic effects of the bromo and fluoro substituents, as well as the methyl groups, play a crucial role in determining the regioselectivity and stereoselectivity of these additions.

The addition of halogens (like Br₂ or Cl₂) or hydrohalic acids (like HBr or HCl) to this compound is expected to proceed via an electrophilic addition mechanism. The initial step involves the attack of the π-electrons of the alkene on the electrophile, leading to the formation of a carbocationic intermediate.

In the case of halogenation, a cyclic halonium ion intermediate is typically formed. For this compound, the initial attack of a bromine molecule (Br₂) would likely lead to a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion would occur from the anti-face, resulting in a trans-addition product. The regioselectivity of this attack is influenced by the stability of the resulting carbocation. The fluorine atom, being more electronegative than bromine, will exert a stronger electron-withdrawing inductive effect, while the bromine atom can better stabilize a positive charge through back-donation. The isopropyl group is electron-donating and will stabilize an adjacent positive charge. Consequently, the attack of the nucleophile is expected to occur at the carbon atom that can better sustain a positive charge.

Hydrohalogenation follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation. For this compound, the stability of the potential carbocationic intermediates needs to be considered. The fluorine atom at C2 will destabilize a carbocation at C3, while the bromine at C1 will have a lesser effect on a carbocation at C2. The isopropyl group at C3 will stabilize a carbocation at C2. Therefore, the proton is likely to add to the C1, leading to a more stable tertiary carbocation at C2, which is also stabilized by the adjacent isopropyl group. The subsequent attack by the halide ion would yield the final product.

Table 1: Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Predicted Major Product | Mechanism |

| Br₂ | 1,2-Dibromo-2-fluoro-3-methylbutane | Electrophilic Addition (via bromonium ion) |

| HBr | 2-Bromo-1-bromo-2-fluoro-3-methylbutane | Electrophilic Addition (Markovnikov) |

| HCl | 1-Bromo-2-chloro-2-fluoro-3-methylbutane | Electrophilic Addition (Markovnikov) |

Note: The predictions in this table are based on general principles of electrophilic addition reactions and the specific products may vary depending on reaction conditions.

The reaction of this compound with electrophilic carbon species, such as carbocations or acylium ions, would also proceed through an electrophilic addition mechanism. The regiochemical outcome would again be dictated by the formation of the more stable carbocationic intermediate. For instance, in a Friedel-Crafts type alkylation or acylation, the electrophile would be expected to add to the less substituted carbon of the double bond (C1), generating a tertiary carbocation at C2, which is stabilized by the adjacent isopropyl group.

Nucleophilic Substitution and Addition Reactions Involving this compound

The presence of a bromine atom on the vinylic carbon makes this compound a substrate for nucleophilic substitution reactions. These reactions on vinylic halides are generally more difficult than on saturated alkyl halides due to the higher bond strength of the sp² C-Br bond and the repulsion between the incoming nucleophile and the π-system of the double bond.

Vinylic nucleophilic substitution can occur through several mechanisms. One possibility is the Sɴ1-like mechanism involving the formation of a vinylic carbocation. However, vinylic carbocations are generally unstable. Another pathway is the Sɴ2-type mechanism, which is also disfavored due to the steric hindrance and electronic repulsion of the double bond.

A more common mechanism for nucleophilic substitution on activated vinylic halides is the addition-elimination pathway. This involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. The subsequent elimination of the leaving group (bromide ion) restores the double bond and yields the substitution product. The presence of the electron-withdrawing fluorine atom on the adjacent carbon could potentially stabilize the carbanionic intermediate, making this pathway more favorable.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product | Proposed Mechanism |

| RO⁻ (Alkoxide) | 1-Alkoxy-2-fluoro-3-methylbut-2-ene | Addition-Elimination |

| R₂NH (Amine) | 1-(Dialkylamino)-2-fluoro-3-methylbut-2-ene | Addition-Elimination |

| CN⁻ (Cyanide) | 2-Fluoro-3-methylbut-2-enenitrile | Addition-Elimination |

Note: These are potential reactions, and their feasibility would depend on the specific nucleophile and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As a vinyl bromide, this compound can potentially participate in reactions such as Suzuki, Stille, and Heck couplings. These reactions involve the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene (in Heck coupling), and finally reductive elimination to give the product and regenerate the catalyst.

However, the steric hindrance around the double bond, particularly from the isopropyl group, may pose a challenge for the oxidative addition step. Indeed, studies on the similar compound 2-bromo-3-methylbut-2-ene have shown it to be unreactive in some cross-electrophile coupling reactions, suggesting that the steric bulk can significantly impede the reaction. The electronic effect of the fluorine atom could also influence the reactivity of the C-Br bond towards the palladium catalyst.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 1-Aryl-2-fluoro-3-methylbut-2-ene |

| Stille Coupling | Organostannane (R-SnBu₃) | 1-Alkyl/Aryl-2-fluoro-3-methylbut-2-ene |

| Heck Coupling | Alkene (R'-CH=CH₂) | 1-(Alkenyl)-2-fluoro-3-methylbut-2-ene |

Note: The success of these reactions is highly dependent on the specific catalyst system and reaction conditions due to the potential for low reactivity of the substrate.

Radical Chemistry and Homolytic Cleavage of this compound

The radical chemistry of this compound is expected to be dictated by the presence of the carbon-bromine (C-Br) bond and the carbon-carbon double bond (C=C). The C-Br bond is the weakest single bond in the molecule and is susceptible to homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two separating fragments, leading to the formation of radicals.

Homolytic fission can be initiated by heat or ultraviolet (UV) light, resulting in the formation of a bromine radical and a 2-fluoro-3-methylbut-2-en-1-yl radical. The presence of the double bond offers resonance stabilization to the resulting allylic radical, making this process more favorable compared to the cleavage of a C-Br bond in a saturated alkane.

The reactivity of halogenated alkenes under radical conditions has been a subject of study. For instance, research on perfluoro-3-methylbut-1-ene has shown that radical attack occurs exclusively at the terminal CF2 group of the double bond. rsc.org By analogy, radical addition to this compound would likely occur at one of the carbons of the double bond. The presence of both a fluorine atom and a methyl group on the double bond will influence the regioselectivity of such an attack due to their differing electronic and steric effects.

Furthermore, studies on bromine-containing fluorinated alkenes suggest that the presence of a double bond significantly increases their reactivity towards atmospheric radicals like the hydroxyl (OH) radical. nist.gov This enhanced reactivity leads to shorter atmospheric lifetimes, which is a crucial factor in assessing the environmental impact of such compounds. nist.gov The initial step in this degradation process is the addition of the OH radical to the double bond.

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Initiator | Expected Products | Notes |

| Homolytic Cleavage | Heat or UV Light | 2-fluoro-3-methylbut-2-en-1-yl radical + Bromine radical | The C-Br bond is the most likely to undergo homolytic fission. |

| Radical Addition (e.g., HBr) | Peroxides | 1,2-Dibromo-2-fluoro-3-methylbutane and/or 1-Bromo-2-fluoro-3-methyl-2-(hydrobromo)butane | The regioselectivity would be influenced by the stability of the intermediate radical. |

| Reaction with OH radicals | Atmospheric conditions | Halogenated carbonyls or hydroxyalkenes | Important for atmospheric degradation pathways. nist.gov |

Pericyclic Reactions and Cycloaddition Chemistry of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are not typically influenced by catalysts or solvent changes. thieme-connect.comresearchgate.net These reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The C=C double bond in this compound is the key functional group for its potential participation in pericyclic reactions.

One of the most well-known pericyclic reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. researchgate.net this compound could potentially act as a dienophile. However, its reactivity would be influenced by several factors. The double bond is tetrasubstituted, which can sterically hinder the approach of the diene. Electronically, the fluorine atom is electron-withdrawing, which can enhance the dienophilic character of the alkene. Conversely, the methyl groups are electron-donating. The interplay of these electronic and steric effects would determine its efficacy in Diels-Alder reactions.

Other cycloaddition reactions, such as [2+2] cycloadditions, are also conceivable, particularly under photochemical conditions. nih.gov The electronic asymmetry of the double bond, created by the fluorine and bromine substituents, could impart interesting reactivity in such transformations. The electronic effects of fluorine substituents are known to significantly influence the reactivity of alkenes in cycloadditions.

Rearrangement Reactions and Isomerization Pathways of this compound

This compound is an allylic halide, a class of compounds known to undergo rearrangement reactions. These rearrangements often proceed through the formation of a resonance-stabilized allylic cation or radical intermediate.

For instance, under conditions favoring an S_N1-type reaction, the departure of the bromide ion would generate a 2-fluoro-3-methylbut-2-en-1-yl cation. This cation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Nucleophilic attack can then occur at either of these positions, potentially leading to a mixture of products, including the starting isomeric structure and a rearranged isomer. A similar outcome can be envisioned under radical conditions. The analogous non-fluorinated compound, 1-bromo-3-methylbut-2-ene, is known to participate in such allylic rearrangements. stackexchange.com

Isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms in a different arrangement, is also a potential reaction pathway. For halogenated alkenes, this can involve the migration of the double bond. For example, studies on perfluoro-3-methylbut-1-ene have shown that it can be rearranged to the more stable internal alkene, perfluoro-2-methylbut-2-ene, in the presence of fluoride (B91410) ions. rsc.org A similar base-catalyzed or acid-catalyzed isomerization could be possible for this compound, leading to a shift in the position of the double bond.

Table 2: Potential Isomers of this compound via Rearrangement

| Isomer Name | Structure | Potential Pathway |

| 4-Bromo-3-fluoro-2-methylbut-1-ene | CH2=C(F)CH(Br)CH3 | Allylic rearrangement |

| 1-Bromo-2-fluoro-3-methylbut-1-ene | CH(Br)=C(F)CH(CH3)2 | Double bond migration |

| 3-Bromo-2-fluoro-3-methylbut-1-ene | CH2=C(F)C(Br)(CH3)2 | Allylic rearrangement |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 Bromo 2 Fluoro 3 Methylbut 2 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Bromo-2-fluoro-3-methylbut-2-ene

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional experiments, is essential for a complete structural assignment.

Proton (¹H) NMR Techniques for Elucidating Alkene and Methyl Proton Environments

Proton NMR spectroscopy of this compound would reveal distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring fluorine and bromine atoms, as well as the electronic effects of the double bond.

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet in the downfield region of the spectrum, typically between δ 3.5 and 4.5 ppm. The downfield shift is a consequence of the deshielding effect of the adjacent electronegative bromine atom. The splitting into a doublet would arise from coupling to the nearby fluorine atom across the double bond (⁴JHF).

The two methyl groups attached to the olefinic carbon are diastereotopic due to the presence of a stereocenter at the double bond (E/Z isomerism). Consequently, they are expected to be chemically non-equivalent and should give rise to two separate signals. These signals would likely appear as singlets or very finely split multiplets in the upfield region, around δ 1.7 to 2.2 ppm. The subtle differences in their chemical shifts would be indicative of their spatial relationship to the fluorine and bromine substituents.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Br | 3.8 - 4.2 | Doublet (d) | ⁴JHF ≈ 2-4 |

| -CH₃ (syn to Br) | 1.8 - 2.0 | Singlet (s) or finely split multiplet | |

| -CH₃ (anti to Br) | 1.9 - 2.1 | Singlet (s) or finely split multiplet |

Carbon (¹³C) NMR Methodologies for Olefinic and Methyl Carbon Assignments

Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of this compound. The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the olefinic carbons are particularly informative.

The carbon atom bonded to the fluorine (C2) is expected to resonate at a significantly downfield position, likely in the range of δ 140-160 ppm, and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-300 Hz). The other olefinic carbon (C3), bonded to the two methyl groups, would also be in the downfield region, but likely less shifted than C2.

The carbon of the bromomethyl group (-CH₂Br) will be influenced by the electronegative bromine atom and is expected to appear around δ 25-35 ppm. The carbons of the two methyl groups, being in different chemical environments, should exhibit distinct signals in the upfield region of the spectrum, typically between δ 20 and 30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 (-CH₂Br) | 25 - 35 | Triplet (t) | ²JCF ≈ 20-30 |

| C2 (=CF-) | 145 - 155 | Doublet (d) | ¹JCF ≈ 220-250 |

| C3 (=C(CH₃)₂) | 120 - 130 | Doublet (d) | ²JCF ≈ 25-35 |

| C4/C5 (-CH₃) | 20 - 30 | Singlet (s) or Doublet (d) | ³JCF ≈ 5-10 |

Fluorine (¹⁹F) NMR Spectroscopy in Characterizing Fluorine Environments in this compound

Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a double bond. This signal would be split into a triplet by the two equivalent protons of the adjacent bromomethyl group (⁴JFH), providing further confirmation of the structure. The coupling to the olefinic protons and methyl protons would likely result in a more complex multiplet.

Advanced Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis of this compound

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bond, a suite of two-dimensional NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show a correlation between the protons of the bromomethyl group and the fluorine atom, confirming the ⁴JHF coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal of the -CH₂Br group to its ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the E/Z isomers of this compound, NOESY would be instrumental in determining the stereochemistry. For example, in the Z-isomer, a NOE would be expected between the bromomethyl protons and the syn-methyl group, while in the E-isomer, the NOE would be observed with the anti-methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a characteristic absorption band for the C=C double bond stretch in the region of 1650-1700 cm⁻¹. The presence of the fluorine atom on the double bond may shift this frequency slightly. Strong C-H stretching vibrations from the methyl and bromomethyl groups would be observed in the 2850-3000 cm⁻¹ region. A key feature would be the C-F stretching vibration, which typically appears as a strong band in the 1000-1200 cm⁻¹ region. The C-Br stretch is expected to be found in the fingerprint region, at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C double bond stretch is often a strong and sharp signal in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the methyl groups would also be readily observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=C Stretch | 1650-1700 | 1650-1700 |

| C-F Stretch | 1000-1200 | Weak |

| C-Br Stretch | 500-600 | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₈BrF), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom. For this compound, the loss of a bromine radical would be a favorable process, leading to a significant fragment ion. The subsequent fragmentation of this and other ions would provide further clues to the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray diffraction crystallography stands as a definitive method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For a molecule such as this compound, which is a liquid at standard conditions, obtaining a single crystal suitable for X-ray diffraction would first necessitate crystallization, typically achieved through slow evaporation of a solvent or by cooling the liquid to its freezing point.

The fundamental principle of X-ray crystallography involves irradiating a crystalline sample with X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide a wealth of structural data. This would include the precise measurement of the carbon-carbon double bond length, the carbon-bromine and carbon-fluorine bond lengths, and the bond angles throughout the molecule. Furthermore, the analysis would reveal the conformational arrangement of the molecule in the crystal lattice and provide information on any intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the packing of the molecules in the solid state.

For instance, studies on other bromo-fluoro compounds have revealed the presence of halogen⋯halogen interactions in the crystal packing. nih.gov In the case of this compound, it would be of interest to determine if similar Br⋯F or other intermolecular contacts exist and influence the crystal structure.

The table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on this compound. The values presented are hypothetical and serve as an example of the parameters that would be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 819.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.510 |

| Absorption Coefficient (mm⁻¹) | 3.75 |

| F(000) | 360 |

Note: This data is hypothetical and for illustrative purposes only.

Computational and Theoretical Studies on 1 Bromo 2 Fluoro 3 Methylbut 2 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding in 1-Bromo-2-fluoro-3-methylbut-2-ene

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.

Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are used to optimize the molecular geometry and calculate various electronic properties. Natural Bond Orbital (NBO) analysis is a key tool used to interpret the results, providing insights into atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions that influence the molecule's stability and structure. acs.org

The electronic structure is heavily influenced by the substituents on the but-2-ene backbone. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), while the bromine atom also has a -I effect, albeit weaker than fluorine's. Both halogens also possess lone pairs capable of a +M (mesomeric or resonance) effect, donating electron density into the π-system of the double bond. DFT and NBO analyses would precisely quantify these competing effects.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (negative potential, typically around the halogens) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table is illustrative, showing the types of data generated from DFT and NBO analyses. Actual values require specific computation.

| Property | Predicted Outcome for this compound | Method of Calculation |

| Atomic Charges | Negative partial charges on F and Br; positive partial charge on C2. | NBO Analysis, Mulliken Population Analysis |

| Bonding | Polar covalent C-F and C-Br bonds; π-bond across C2-C3. | NBO, Quantum Theory of Atoms in Molecules (QTAIM) |

| HOMO-LUMO Gap | Moderate energy gap, indicating moderate reactivity. | DFT |

| Dipole Moment | Non-zero dipole moment due to asymmetric halogen substitution. | DFT |

| MEP Surface | Negative potential near F and Br atoms; positive potential near H atoms. | DFT |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis of this compound involves identifying all stable stereoisomers and rotational conformers and determining their relative energies. The primary stereochemical feature is the C2=C3 double bond, which gives rise to (E) and (Z) isomers.

Beyond E/Z isomerism, theoretical calculations explore the potential energy surface related to rotation around single bonds, such as the C1-C2 and C3-C(CH₃)₂ bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be mapped. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. science.gov The relative stability of these conformers is determined by a combination of steric hindrance (e.g., repulsion between the bulky bromine atom and the isopropyl group) and electronic effects like hyperconjugation. For similar halogenated alkenes, it has been shown that specific conformers are preferred to minimize these steric and electronic repulsions. researchgate.net

Table 2: Factors Influencing Conformational Stability This table outlines the key isomers and the energetic factors that would be quantified by computational analysis.

| Isomer/Conformer | Description | Key Stability Factors |

| (Z)-isomer | Bromomethyl group and isopropyl group are on the same side of the C=C bond. | High potential for steric strain. |

| (E)-isomer | Bromomethyl group and isopropyl group are on opposite sides of the C=C bond. | Likely lower in energy due to reduced steric strain. |

| Rotamers | Different spatial arrangements from rotation around the C-CH₂Br bond. | Stability depends on minimizing gauche interactions with the vinyl fluorine and methyl groups. |

Theoretical Modeling of Reaction Mechanisms Involving this compound

Theoretical modeling is indispensable for elucidating the detailed pathways of chemical reactions. For this compound, an allylic halide, key reactions for study include nucleophilic substitution and elimination. Computational methods can map the entire reaction pathway, identifying reactants, products, intermediates, and transition states. whiterose.ac.uk

For example, in a nucleophilic substitution reaction, modeling can distinguish between different possible mechanisms, such as Sₙ1 (via a carbocation intermediate), Sₙ2 (a concerted attack), or the allylic-specific Sₙ2' mechanism (where the nucleophile attacks the terminal carbon of the double bond). stackexchange.comreddit.com The formation of an allylic carbocation intermediate would be stabilized by resonance, and calculations can show the charge distribution across the C1, C2, and C3 atoms.

A critical goal of reaction modeling is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The TS is a saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. Advanced algorithms can optimize the structure of the TS.

Once the energies of the reactants and the transition state are calculated, the activation energy (Eₐ) can be determined. This value is crucial for predicting the reaction rate using transition state theory (via the Eyring equation). Comparing the activation energies for competing pathways (e.g., Sₙ2 vs. Sₙ2') allows chemists to predict which product will be favored under given conditions.

To confirm that a calculated transition state correctly connects the reactants and products, a Reaction Coordinate Analysis is performed. The most common method is the Intrinsic Reaction Coordinate (IRC) calculation. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead from the transition state downhill to the energy minima corresponding to the reactants and products, thus validating the entire reaction pathway. researchgate.net

Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective at predicting NMR chemical shifts (δ). For this compound, calculations would provide predicted shifts for ¹H, ¹³C, and, importantly, ¹⁹F nuclei. docbrown.info These theoretical values, when compared to experimental spectra, help assign each signal to a specific atom in the molecule.

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in infrared (IR) and Raman spectra. science.gov A full frequency analysis also confirms that an optimized structure is a true energy minimum (no imaginary frequencies).

Table 3: Predicted Spectroscopic Data Types This table illustrates the correlation between molecular structure and the spectroscopic parameters that can be predicted computationally.

| Nucleus / Bond Type | Spectroscopy | Predicted Parameter |

| -CH₂Br Protons | ¹H NMR | Chemical Shift (δ) |

| Vinyl Fluorine | ¹⁹F NMR | Chemical Shift (δ) |

| C=C, C-F, C-Br, C-H | ¹³C NMR | Chemical Shift (δ) |

| C=C Stretch | IR / Raman | Vibrational Frequency (cm⁻¹) |

| C-F Stretch | IR / Raman | Vibrational Frequency (cm⁻¹) |

| C-Br Stretch | IR / Raman | Vibrational Frequency (cm⁻¹) |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can model its dynamic behavior in an explicit solvent environment. MD simulations use classical mechanics and a force field (a set of parameters describing the potential energy of the system) to simulate the motion of every atom over time.

For this compound, MD simulations would provide insight into:

Solvent Effects: How solvent molecules arrange around the solute and how this affects conformational preferences (e.g., the E/Z equilibrium).

Dynamic Behavior: The timescale of conformational changes, such as the rotation of the methyl and bromomethyl groups.

Transport Properties: Prediction of properties like diffusion coefficients.

The parameters for the force field used in MD are often derived from high-level quantum chemical calculations to ensure accuracy. MD simulations thus bridge the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment.

Synthetic Utility and Applications of 1 Bromo 2 Fluoro 3 Methylbut 2 Ene in Advanced Organic Synthesis

1-Bromo-2-fluoro-3-methylbut-2-ene as a Versatile Building Block for Fluorinated and Brominated Architectures

The structure of this compound features two different halogen atoms attached to a carbon-carbon double bond. This dihalogenated alkene arrangement is a linchpin for its versatility. The significant difference in the bond strength and reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective and sequential functionalization.

The C-Br bond is considerably more reactive in a vast array of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This allows the bromine atom to serve as a synthetic handle for the introduction of new carbon-carbon or carbon-heteroatom bonds, while the more robust C-F bond remains intact. This differential reactivity is fundamental to its utility as a building block for complex fluorinated structures. The incorporation of fluorine is a key strategy in medicinal and materials chemistry, often enhancing properties like metabolic stability, bioavailability, and thermal stability. beilstein-journals.orgolemiss.edu Therefore, this compound serves as a potential precursor to molecules bearing the valuable 2-fluoro-3-methylbut-2-enyl moiety.

Regio- and Stereoselective Functionalization Strategies

The primary strategy for the functionalization of this compound hinges on the selective reaction at the C-Br bond. This regioselectivity is reliably achieved using transition-metal catalysis, particularly with palladium or nickel catalysts, which preferentially undergo oxidative addition into the weaker C-Br bond.

Key functionalization strategies would include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl, heteroaryl, or vinyl groups. This is a robust and widely used method for constructing complex molecular frameworks. organic-chemistry.org

Stille Coupling: The use of organostannanes as coupling partners, offering an alternative for C-C bond formation that is tolerant of a wide range of functional groups.

Heck-Mizoroki Reaction: Coupling with alkenes to generate substituted dienes, further increasing molecular complexity.

Sonogashira Coupling: The reaction with terminal alkynes to introduce an enyne motif, a valuable structure in natural product synthesis and materials science.

Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with amines, providing access to fluorinated enamines or their synthetic equivalents.

Crucially, these cross-coupling reactions are well-known to be stereoretentive. This means that if one starts with a stereochemically pure E- or Z-isomer of this compound, the geometry of the double bond will be preserved in the final product. This provides a powerful tool for controlling the stereochemistry of the resulting fluorinated architecture. wisc.edu

Table 1: Potential Regioselective Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Fluoro-3-methyl-1-R-but-2-ene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Fluoro-3-methyl-1-R-but-2-ene |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-(R'-alkenyl)-2-fluoro-3-methylbut-2-ene |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(R'-alkynyl)-2-fluoro-3-methylbut-2-ene |

Introduction of the this compound Motif into Complex Molecules

The regioselective functionalization strategies described above enable the direct incorporation of the "2-fluoro-3-methylbut-2-enyl" group into larger, more complex molecules. For instance, a Suzuki coupling reaction could be used to attach this motif to a pharmaceutically relevant heterocyclic core. This approach allows for the late-stage introduction of a fluorinated fragment, which can be used to modulate the biological properties of a lead compound in a drug discovery program. The retained bromine or fluorine can also serve as a handle for subsequent transformations.

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design. olemiss.eduyoutube.com Fluorine can drastically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.orgalfa-chemistry.com this compound is a prime candidate for serving as a building block in these industries. It provides access to structures containing a fluorinated analogue of the isoprene (B109036) unit, a common motif in natural products. Its application could lead to the development of novel fluorinated pyrethroids in agriculture or new classes of enzyme inhibitors in medicine. ccspublishing.org.cnresearchgate.net The dual presence of bromine and fluorine offers synthetic chemists a versatile platform to build and diversify libraries of novel, potentially bioactive compounds.

Development of Novel Reagents and Catalysts Derived from this compound

While no reagents or catalysts derived from this compound have been reported, its structure allows for the conceptual design of novel synthetic tools. Through a halogen-metal exchange reaction, which would selectively occur at the C-Br bond using reagents like n-butyllithium or Grignard reagents (e.g., isopropylmagnesium chloride), one could generate a novel fluorovinyl organometallic species.

This "(2-fluoro-3-methylbut-2-enyl)lithium" or "(2-fluoro-3-methylbut-2-enyl)magnesium" reagent would act as a potent nucleophile. It could be used to introduce the fluorinated motif into molecules by reacting with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles. This would represent a complementary approach to the electrophilic nature of the parent compound in cross-coupling reactions.

In the realm of catalysis, vinyl halides can sometimes serve as precursors or ligands for transition-metal catalysts, although this is less common. acs.orgrsc.org The specific structure of this compound does not immediately suggest a clear path to a novel catalyst, and this area remains purely speculative.

Strategies for Stereocontrol in Reactions Utilizing this compound

Stereocontrol is a critical aspect of modern synthesis, and for this compound, it pertains primarily to the geometry of the trisubstituted double bond, which can exist as either the E or Z isomer.

Effective stereocontrol involves two stages:

Synthesis of the Isomerically Pure Building Block: The first step is the stereoselective synthesis of either the E- or Z-isomer of this compound. This could potentially be achieved through stereocontrolled olefination reactions or by the regio- and stereoselective addition of HBr and a fluorine source to a suitable alkyne precursor. General methods for the stereocontrolled synthesis of vinyl fluorides and vinyl halides are applicable here. acs.orgnih.govnih.gov

Stereoretentive Functionalization: As mentioned previously, many of the most powerful reactions for functionalizing this building block, such as palladium-catalyzed cross-coupling reactions, are known to proceed with high stereoretention. wisc.edu This means the stereochemical integrity of the double bond is maintained throughout the reaction. Therefore, by starting with a pure E- or Z-isomer, one can confidently predict the stereochemistry of the resulting complex molecule. This transfer of stereochemistry is a cornerstone of efficient and elegant organic synthesis.

Polymer Chemistry and Materials Science Applications Involving this compound as a Monomer or Precursor

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique optical properties. This compound represents a potential functional monomer for the creation of novel fluorinated polymers. researchgate.netmsstate.edu

The vinyl group could participate in polymerization reactions, such as radical polymerization or transition-metal-catalyzed polymerization, to form a polymer backbone. aip.org The pendant groups—a fluorine atom, a bromine atom, and an isopropyl group—would define the properties of the resulting material. The presence of both fluorine and bromine is particularly interesting, as it could lead to polymers with enhanced flame retardancy in addition to the typical properties imparted by fluorine.

Table 2: Potential Properties of Polymers Derived from this compound

| Feature | Potential Property Conferred to Polymer |

|---|---|

| Fluorine Content | High thermal stability, chemical resistance, low refractive index, hydrophobicity. |

| Bromine Content | Flame retardancy, increased refractive index (compared to non-brominated analogue). |

| Isopropyl Group | May influence polymer solubility and mechanical properties (e.g., glass transition temperature). |

This monomer could be either homopolymerized or copolymerized with other alkenes to fine-tune the properties of the final material for specific applications, such as advanced coatings, specialty membranes, or high-performance elastomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.